Technical Monograph: 3-Chloro-6-propoxypyridazine as a High-Value Heterocyclic Scaffold
Technical Monograph: 3-Chloro-6-propoxypyridazine as a High-Value Heterocyclic Scaffold
Topic: 3-Chloro-6-propoxypyridazine (CAS 5788-60-3) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Chloro-6-propoxypyridazine (CAS 5788-60-3) represents a critical intermediate in the synthesis of bioactive pyridazine derivatives. Distinguished by its bifunctional reactivity , this scaffold features an electron-deficient pyridazine core with two distinct handles: a nucleophilic propoxy group that modulates lipophilicity (LogP) and a highly reactive electrophilic chlorine atom at the C3 position.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis protocols, and its application as a "linchpin" in palladium-catalyzed cross-coupling reactions for drug discovery.
Chemical Identity & Physicochemical Profile
The structural integrity of 3-Chloro-6-propoxypyridazine relies on the inductive effect of the nitrogen atoms, which activates the C3-chlorine toward nucleophilic aromatic substitution (
Table 1: Core Technical Specifications
| Property | Data | Significance in Application |
| CAS Number | 5788-60-3 | Unique Identifier |
| IUPAC Name | 3-Chloro-6-propoxypyridazine | Standard Nomenclature |
| Molecular Formula | Stoichiometric Calculation | |
| Molecular Weight | 172.61 g/mol | Fragment-based Drug Design (FBDD) |
| LogP (Predicted) | ~2.1 | Optimal lipophilicity for membrane permeability |
| Physical State | White to off-white solid | Ease of handling in solid-phase dispensing |
| Solubility | Soluble in DCM, EtOAc, DMSO | Compatible with standard organic workflows |
| Storage | Inert atmosphere, 2-8°C | Prevents hydrolysis of the ether linkage |
Synthesis & Manufacturing Logic
The synthesis of 3-Chloro-6-propoxypyridazine is a classic example of desymmetrization . The starting material, 3,6-dichloropyridazine, is symmetric. The challenge lies in mono-substitution to prevent the formation of the 3,6-dipropoxy byproduct.
Mechanism of Action
The reaction proceeds via an
Experimental Protocol: Mono-Alkoxylation of 3,6-Dichloropyridazine
Objective: Selective synthesis of 3-Chloro-6-propoxypyridazine.
Reagents:
-
3,6-Dichloropyridazine (1.0 eq)[1]
-
n-Propanol (Solvent & Reagent)
-
Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (
)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 3,6-dichloropyridazine (10 g, 67 mmol) in anhydrous n-propanol (100 mL). -
Deprotonation: Option A (Aggressive): Add NaH (1.1 eq) portion-wise at 0°C. Option B (Mild): Add anhydrous
(1.5 eq) at room temperature.-
Note:
is preferred for scale-up to minimize exotherms, though reaction times are longer.
-
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Critical Endpoint: Stop heating immediately upon consumption of starting material (~2-4 hours). Prolonged heating generates the bis-propoxy impurity.
-
-
Workup: Evaporate excess propanol under reduced pressure. Resuspend residue in Water (50 mL) and extract with Dichloromethane (
mL). -
Purification: Wash combined organics with Brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visual Workflow: Synthesis Pathway
Figure 1: Reaction pathway for the desymmetrization of 3,6-dichloropyridazine via nucleophilic aromatic substitution (
Reactivity & Functionalization Strategies
For drug development professionals, the value of CAS 5788-60-3 lies in the remaining chlorine atom. It serves as a versatile handle for constructing complex bioactive molecules.[2]
A. Suzuki-Miyaura Cross-Coupling
The electron-poor nature of the pyridazine ring facilitates oxidative addition of Palladium (Pd) into the C-Cl bond, often without requiring specialized, bulky phosphine ligands.
-
Application: Synthesis of biaryl systems (e.g., Pyridazine-Phenyl, Pyridazine-Indole).
-
Standard Conditions:
(5 mol%), Aryl Boronic Acid (1.2 eq), (2.0 eq), Dioxane/Water, 90°C.
B. Buchwald-Hartwig Amination
Replacing the chlorine with amines generates aminopyridazines, a privileged motif in kinase inhibitors.
-
Application: Introduction of solubilizing groups (morpholine, piperazine).
-
Standard Conditions:
, Xantphos, , Toluene, 100°C.
C. Displacement
While less reactive than the initial dichloro-species, the chloro-propoxy derivative can still undergo
Decision Logic for Functionalization
Figure 2: Divergent synthetic utility of the 3-chloro-6-propoxypyridazine scaffold.
Safety & Handling (E-E-A-T)
As a halogenated heterocycle, 3-Chloro-6-propoxypyridazine poses specific risks. Protocols must be self-validating regarding safety.
-
Acute Toxicity: Like many chloropyridazines, it is harmful if swallowed (H302).[3]
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4][5]
-
Sensitization: Potential for skin sensitization upon prolonged contact.
Handling Protocol:
-
Engineering Controls: Always weigh and manipulate the solid in a localized exhaust hood or glovebox.
-
PPE: Nitrile gloves (double gloving recommended for solution phase), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids, as this may liberate HCl gas or degrade the ether.
References
-
PubChem. (n.d.). 3-Chloro-6-propoxypyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazines. Retrieved from [Link]
Sources
- 1. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
